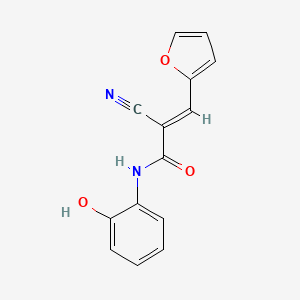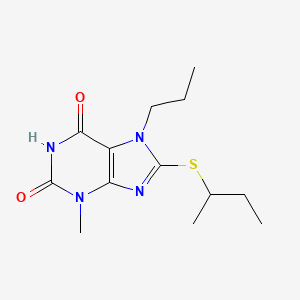![molecular formula C22H26N4O4 B2875631 2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 2034297-70-4](/img/structure/B2875631.png)
2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Properties
A study by Gökçe et al. (2005) discusses the synthesis of pyridazinone derivatives, including compounds structurally related to the specified chemical, and evaluates their analgesic and anti-inflammatory properties. The research highlights one compound, IVe, for its potent analgesic activity, comparable to acetylsalicyclic acid, without showing gastric ulcerogenic effects, indicating a promising profile for medical application in pain management Gökçe, M., Bakir, G., Şahin, M., Kuepeli, E., & Yeşilada, E. (2005). Synthesis of New Mannich Bases of Arylpyridazinones as Analgesic and Anti-inflammatory Agents. Arzneimittelforschung, 55, 318-325.
Electrophilic Substitution Reactions
Nematollahi et al. (2014) explored electrochemical syntheses leading to derivatives that include the formation of 2-indolyl-5-arylsulfonyl-p-benzoquinone via oxidation steps. This study illuminates the versatility of electrochemical methods in synthesizing complex organic compounds, potentially including derivatives of the compound , showcasing a method that might be applicable to its synthesis or modification Nematollahi, D., Momeni, S., & Khazalpour, S. (2014). Different strategies in electrochemical synthesis of new mono and di-substituted hydroquinone and benzoquinone. Electrochimica Acta, 147, 310-318.
Anti-inflammatory and Analgesic Agents Synthesis
Research by Abu‐Hashem et al. (2020) on the synthesis of novel compounds derived from visnaginone and khellinone, which may share synthetic pathways or structural motifs with the specified compound, reveals significant anti-inflammatory and analgesic activities. These compounds have been shown to inhibit COX-2 selectively, offering insights into the design and development of new pharmaceutical agents Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 25.
Bioorganic Synthesis Techniques
Mermer et al. (2018) provided an account of synthesizing 1,2,4-triazole derivatives containing a piperazine nucleus, reflecting the synthetic complexity and potential biological activity of compounds structurally related to the one specified. This research might inform strategies for synthesizing and modifying the compound , emphasizing the role of green chemistry techniques in pharmaceutical synthesis Mermer, A., Demirbas, N., Demirbaş, A., Colak, N., Ayaz, F. A., Alagumuthu, M., & Arumugam, S. (2018). Synthesis, biological activity and structure activity relationship studies of novel conazole analogues via conventional, microwave and ultrasound mediated techniques. Bioorganic chemistry, 81, 55-70.
Eigenschaften
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-15(27)16-6-7-19(20(12-16)29-2)30-14-22(28)26-10-8-25(9-11-26)21-13-17-4-3-5-18(17)23-24-21/h6-7,12-13H,3-5,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIXGQIDBFDBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

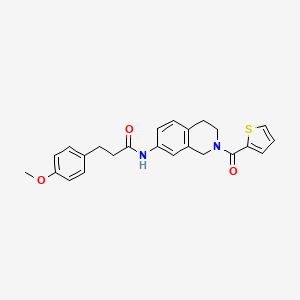
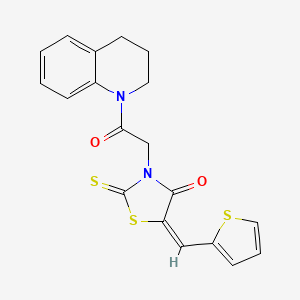
![Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2875550.png)
![6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2875552.png)
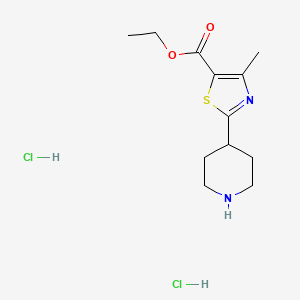
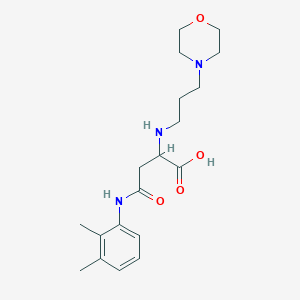

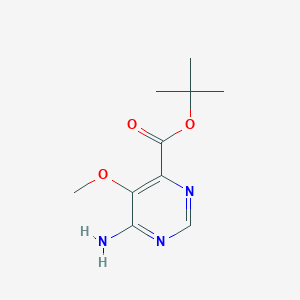
![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)
![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2875564.png)
![N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2875565.png)
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2875567.png)
